![molecular formula C24H24N4O5 B5500984 {4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)
{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile
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Description
Synthesis Analysis
The synthesis of complex molecules like the specified compound often involves multi-step reactions, starting with simpler precursors. For example, a study by Skomorokhov et al. (2003) discusses the reaction of adamantan-2-one with acetonitrile in the presence of strong bases, leading to the formation of substituted acetonitriles, which could serve as a foundational step for synthesizing more complex adamantyl-containing compounds (Skomorokhov et al., 2003).
Scientific Research Applications
Polymer Synthesis and Characterization
Electroactive Aromatic Polyamides and Polyimides : The compound has been utilized in the synthesis of electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine moieties. These polymers display good solubility, high glass-transition temperatures, and exhibit strong UV–vis absorption and photoluminescence. They are amorphous and can form transparent and strong films with good mechanical properties, making them suitable for various applications in materials science (Hsiao et al., 2009).
Polyamide-Imides with Adamantyl Groups : Another application is in the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. These materials are soluble in various solvents and can be used to make transparent, flexible, and tough films. They are characterized by high thermal stability and mechanical strength, which are key properties for advanced material applications (Liaw & Liaw, 2001).
Chemical Reactions and Catalysis
Catalytic Esterolysis : The compound is involved in the preparation of optically active polymers used as catalysts for esterolysis reactions. This showcases its role in facilitating specific chemical reactions, which is crucial in organic synthesis and pharmaceutical manufacturing (Aglietto et al., 1985).
Palladium-Mediated Carbonylation : It has been used in the synthesis of sulfonamide analogs of platensimycin, employing a palladium-mediated carbonylation strategy. This highlights its role in facilitating complex organic synthesis reactions, which are important in drug discovery and development (McNulty et al., 2009).
Photosensitive Applications
- Photosensitive Polyimides : The compound has been used in the development of new negative-type photosensitive alkaline-developable semi-aromatic polyimides. These materials are essential in microelectronics for creating detailed patterns and structures (Watanabe et al., 2005).
properties
IUPAC Name |
2-[4-(1-adamantyl)-2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]phenoxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c25-5-6-33-19-3-2-18(24-11-14-7-15(12-24)9-16(8-14)13-24)10-17(19)1-4-20-26-22(29)21(28(31)32)23(30)27-20/h1-4,10,14-16H,6-9,11-13H2,(H2,26,27,29,30)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBOGZLYKYBRJV-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)OCC#N)C=CC5=NC(=C(C(=O)N5)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)OCC#N)/C=C/C5=NC(=C(C(=O)N5)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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